molecular formula C18H17ClN2S B12906477 4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]- CAS No. 823195-68-2

4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-[4-(1-methylethyl)phenyl]-

Cat. No.: B12906477
CAS No.: 823195-68-2
M. Wt: 328.9 g/mol
InChI Key: OXKBMVDGFCNKEH-UHFFFAOYSA-N
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Description

6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a chlorine atom at the 6th position, an isopropylphenyl group at the 3rd position, and a thione group at the 4th position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with isothiocyanates under basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. The choice of solvents and reagents is also adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar in structure but contains a benzoxazine ring instead of a quinazoline ring.

    6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Another similar compound with a different heterocyclic core.

Uniqueness

6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

823195-68-2

Molecular Formula

C18H17ClN2S

Molecular Weight

328.9 g/mol

IUPAC Name

6-chloro-2-methyl-3-(4-propan-2-ylphenyl)quinazoline-4-thione

InChI

InChI=1S/C18H17ClN2S/c1-11(2)13-4-7-15(8-5-13)21-12(3)20-17-9-6-14(19)10-16(17)18(21)22/h4-11H,1-3H3

InChI Key

OXKBMVDGFCNKEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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